molecular formula C9H11NO3 B12972929 2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid

2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid

Cat. No.: B12972929
M. Wt: 181.19 g/mol
InChI Key: CNQIFJBUEMWDBO-UHFFFAOYSA-N
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Description

2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid is a substituted phenylglycine derivative featuring a hydroxyl group at the 2-position and a methyl group at the 4-position of the aromatic ring. This structural motif combines hydrophilic (hydroxyl, carboxylic acid) and hydrophobic (methyl) groups, making it a versatile intermediate in pharmaceutical synthesis. Its applications likely align with related amino-phenylacetic acids, which are precursors for bioactive molecules targeting neurological disorders .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-amino-2-(2-hydroxy-4-methylphenyl)acetic acid

InChI

InChI=1S/C9H11NO3/c1-5-2-3-6(7(11)4-5)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)

InChI Key

CNQIFJBUEMWDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations

  • 2-Amino-2-(4-hydroxyphenyl)acetic acid (CAS 938-97-6): Differs in the position of the hydroxyl group (4- vs. 2-hydroxy) and lacks the methyl group. This positional isomerism affects hydrogen-bonding capacity and solubility .
  • (2R)-2-Amino-2-(2,4-dimethoxyphenyl)acetic acid (CAS 117468-91-4): Methoxy groups at positions 2 and 4 are electron-donating, increasing the aromatic ring’s electron density compared to the hydroxyl/methyl combination. This alters acidity (pKa) and reactivity in coupling reactions .

Heterocyclic Analogues

  • 2-Amino-2-(3-methylthiophen-2-yl)acetic acid: Replaces the phenyl ring with a thiophene, introducing sulfur’s polarizability. This modification increases lipophilicity (logP ~1.347) and may improve blood-brain barrier penetration .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Features
2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid ~195.2 (estimated) Not reported Hydroxyl/methyl synergy for solubility
2-Amino-2-(3-bromophenyl)acetic acid ~230.0 212–215 High density (1.673 g/cm³)
2-Amino-2-(2,4,6-trimethylphenyl)acetic acid 348.4 Not reported Steric hindrance from mesityl group
2-Amino-1-(2-hydroxyphenyl)ethanone 151.17 177 (decomp.) Ketone instead of acetic acid moiety

Key Research Findings

  • Steric Effects : Bulky substituents (e.g., 2,4,6-trimethylphenyl) reduce reaction yields in peptide couplings due to steric hindrance .
  • Solubility Trends : Hydroxyl groups improve aqueous solubility, whereas methoxy groups enhance organic-phase partitioning .
  • Biological Activity : Chlorophenyl derivatives exhibit higher binding affinity to amyloid-beta proteins compared to methyl/hydroxy analogues .

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